

"Antitumor agent-183" chemical structure and properties

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Compound of Interest

Compound Name: Antitumor agent-183

Cat. No.: B15576195

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Antitumor Agent-183: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor agent-183, also known as Anticancer agent 183 or compound 4h, is a novel synthetic 1,3,4-oxadiazole derivative that has demonstrated significant potential as an anticancer agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities. Detailed experimental protocols for its synthesis and evaluation are presented, along with a summary of its cytotoxic and apoptotic effects on cancer cell lines. Furthermore, this guide elucidates the proposed mechanism of action, including the inhibition of matrix metalloproteinase-9 (MMP-9) and the subsequent induction of apoptosis, with accompanying signaling pathway diagrams.

Chemical Structure and Properties

Antitumor agent-183 is chemically identified as a 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivative.[1] Its fundamental properties are summarized in the table below.



Property	Value	Reference
CAS Number	3018960-58-9	[2]
Molecular Formula	C19H18N4O4S	[2]
SMILES	O=C(NC=1C=CC=CC1OCC2= NN=C(O2)SCC(=O)NC=3C=C C=CC3)C	[2]
Appearance	Not specified in provided results	
Solubility	Not specified in provided results	_
Storage Temperature	-20°C	[2]

Biological Activity and Mechanism of Action

Antitumor agent-183 exhibits potent cytotoxic and pro-apoptotic activity, particularly against the A549 human lung cancer cell line.[1][3] The primary mechanism of action is the inhibition of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in tumor invasion and metastasis. [1][3]

Cytotoxicity

The compound has shown a remarkable cytotoxic profile against A549 cells, with a half-maximal inhibitory concentration (IC50) of less than 0.14 µM.[1][3]

Cell Line	IC50 (μM)	Reference
A549 (Human Lung Cancer)	< 0.14	[1][3]
C6 (Rat Glioma)	13.04	[1]

MMP-9 Inhibition

Antitumor agent-183 is a potent inhibitor of MMP-9, with an IC50 value of 1.65 μ M.[1] Inhibition of MMP-9 is a key therapeutic strategy in cancer treatment as this enzyme plays a



crucial role in the degradation of the extracellular matrix, a critical step in tumor invasion and metastasis.[2]

Enzyme	IC50 (μM)	Reference
MMP-9	1.65	[1]

Induction of Apoptosis and Cell Cycle Arrest

The compound induces apoptosis in cancer cells at a higher rate than the standard chemotherapeutic drug cisplatin.[1] Furthermore, it causes a significant retention of cells in the G0/G1 phase of the cell cycle, indicating a disruption of cell cycle progression.[1][3]

Parameter	Observation	Reference
Apoptosis Induction	Higher ratio (16.10–21.54%) than cisplatin (10.07%)	[1]
Cell Cycle Arrest	Outstanding retention rates in the G0/G1 phase (89.66%)	[1][3]
Mitochondrial Membrane Depolarization	Observed	[1]
Caspase-3 Activation	Observed	[1]

Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of **Antitumor agent-183**, based on the procedures described by Yurttaş et al. (2023).

Synthesis of Antitumor Agent-183 (Compound 4h)

The synthesis of **Antitumor agent-183** involves a multi-step process:

 Synthesis of Ethyl 2-((2-acetamidophenyl)oxy)acetate (Intermediate 1): A mixture of ethyl 2chloroacetate, N-(2-hydroxyphenyl)acetamide, and potassium carbonate is refluxed in acetone. The reaction progress is monitored by thin-layer chromatography (TLC). After



completion, the solvent is removed, and the crude product is purified by filtration, washing with water, and crystallization from ethanol.[3]

- Synthesis of 2-((2-Acetamidophenyl)oxy)acetohydrazide (Intermediate 2): Intermediate 1 is reacted with hydrazine hydrate.
- Synthesis of 5-(((2-Acetamidophenyl)oxy)methyl)-1,3,4-oxadiazole-2-thiol (Intermediate 3): Intermediate 2 is treated with carbon disulfide in the presence of potassium hydroxide.
- Synthesis of 2-Chloro-N-(substituted-phenyl/heteroaryl)acetamide (Intermediate 4): A substituted aniline or heteroarylamine is reacted with 2-chloroacetyl chloride.
- Synthesis of Final Compound (4h): Intermediate 3 is reacted with the appropriate 2-chloro-N-(substituted-phenyl)acetamide (Intermediate 4) in the presence of a base.

Cell Culture

- Cell Lines: A549 (human lung cancer), C6 (rat glioma), and L929 (murine fibroblast) cell lines are used.
- Culture Medium: Cells are maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillinstreptomycin.
- Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)

- Cells are seeded in 96-well plates at a suitable density.
- After 24 hours of incubation, cells are treated with various concentrations of Antitumor agent-183.
- Following a 48-hour incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
- After incubation, the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).



- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- The IC50 value is calculated from the dose-response curve.

MMP-9 Inhibition Assay

The inhibitory effect on MMP-9 is determined using a commercially available MMP-9 inhibitor screening kit according to the manufacturer's instructions.

Apoptosis Assay (Annexin V-FITC/PI Staining)

- Cells are treated with Antitumor agent-183 for a specified time.
- Cells are harvested, washed with PBS, and resuspended in binding buffer.
- Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
- After incubation in the dark, the cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.

Cell Cycle Analysis

- Cells are treated with the compound and then harvested.
- Cells are fixed in cold 70% ethanol.
- The fixed cells are treated with RNase A and stained with propidium iodide.
- The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Mitochondrial Membrane Potential Assay

Changes in mitochondrial membrane potential are assessed using a fluorescent probe such as JC-1, followed by analysis with flow cytometry or fluorescence microscopy.

Caspase-3 Activity Assay



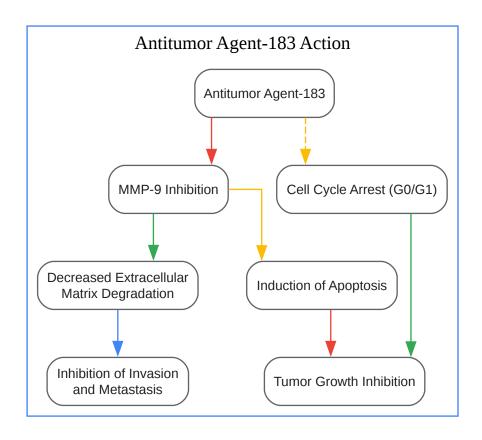
Caspase-3 activity is measured using a colorimetric or fluorometric assay kit that detects the cleavage of a caspase-3 specific substrate.

Signaling Pathways and Visualizations

The antitumor activity of **Antitumor agent-183** is mediated through the inhibition of MMP-9, which in turn triggers apoptotic signaling cascades.

Proposed Mechanism of Action Workflow

The following diagram illustrates the proposed workflow for the action of Antitumor agent-183.



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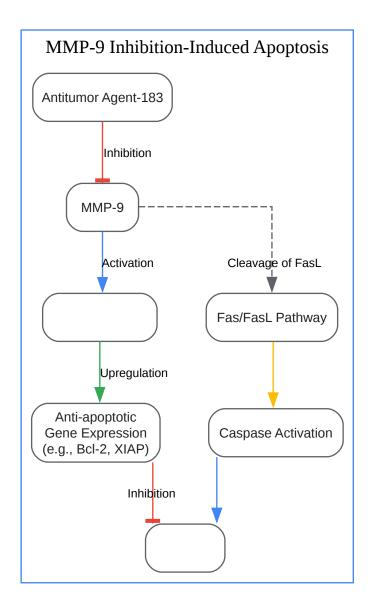
Caption: Proposed mechanism of action for **Antitumor agent-183**.

MMP-9 Inhibition and Apoptosis Signaling Pathway

The inhibition of MMP-9 by **Antitumor agent-183** can lead to the induction of apoptosis through multiple signaling pathways. One proposed pathway involves the modulation of the



NF-kB signaling pathway.



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Caption: Signaling pathway of MMP-9 inhibition-induced apoptosis.

Conclusion

Antitumor agent-183 is a promising preclinical candidate with potent and selective anticancer activity. Its mechanism of action, centered on the inhibition of MMP-9 and the subsequent induction of apoptosis and cell cycle arrest, provides a strong rationale for its further development as a therapeutic agent for lung cancer and potentially other malignancies. The



detailed experimental protocols provided in this guide offer a foundation for researchers to replicate and expand upon these findings. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and safety assessment to advance this compound towards clinical application.

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